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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

iridium sputter deposition for thin films.

Troubleshooting Guide
This guide addresses common issues encountered during iridium sputter deposition in a

question-and-answer format.

Q1: My iridium thin film is cracking and peeling off the substrate.

A1: This issue, known as poor adhesion and high film stress, can be caused by several factors.

High Internal Stress: Sputtered iridium films can develop high compressive or tensile stress,

leading to cracking and delamination. The stress is highly dependent on the working gas

(e.g., Argon) pressure. At low pressures, stress is often compressive, transitioning to tensile

as the pressure increases.

Lack of Adhesion Layer: Direct deposition of iridium onto some substrates can result in poor

adhesion. The use of an adhesion layer, such as a thin layer of titanium (Ti), can significantly

improve the quality of the iridium film and prevent cracking, especially at higher deposition

pressures.[1]
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Contaminated Substrate: Ensure your substrate is thoroughly cleaned before deposition to

remove any organic or particulate contaminants that can interfere with film adhesion.

Troubleshooting Steps:

Optimize Working Gas Pressure: Experiment with varying the Argon pressure. A pressure

between 2.8 Pa and 3.0 Pa has been shown to produce nearly neutral stress in some

systems.[2]

Introduce an Adhesion Layer: Deposit a thin (e.g., 10 nm) titanium layer prior to iridium
deposition.[1]

Verify Substrate Cleaning Procedures: Implement a rigorous substrate cleaning protocol

appropriate for your substrate material.

Check Deposition Power: High sputtering power can sometimes contribute to stress. Try

reducing the power to see if it alleviates the issue.

Q2: The electrical resistivity of my iridium film is too high.

A2: High resistivity can be detrimental to the performance of electronic and electrochemical

devices.

High Working Gas Pressure: Increased working gas pressure can lead to less dense films

with more voids, which in turn increases electrical resistivity.[1][2] At 25 mTorr, the resistivity

of an iridium film with a Ti layer was found to be 3.3×10⁻⁴ Ohm·cm, while without the Ti

layer it was 4.9×10⁻⁴ Ohm·cm.[1]

Film Contamination: Contamination from the vacuum chamber, such as moisture or oxygen,

can be incorporated into the film during deposition, increasing its resistivity. A low base

pressure (e.g., 5E-4 Pa) is crucial to minimize this.[2]

Troubleshooting Steps:

Decrease Working Gas Pressure: Lowering the Argon pressure generally results in a denser

film with lower resistivity.[2]
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Ensure a Low Base Pressure: Check your vacuum system for leaks and ensure you are

reaching a sufficiently low base pressure before starting the deposition process.

Pre-sputter the Target: Pre-sputtering the iridium target for a few minutes with the shutter

closed helps to remove any surface contamination from the target before depositing onto

your substrate.[1]

Q3: The deposition rate of my iridium film is too low.

A3: A low deposition rate can lead to long process times and may affect film properties.

Sputtering Power: The deposition rate is directly proportional to the sputtering power.

Increasing the power will increase the rate.[3]

Target-to-Substrate Distance: A shorter distance between the target and the substrate will

increase the deposition rate.[3] However, this may also affect film uniformity.

Working Gas Pressure: Higher sputtering gas pressure can sometimes decrease the

deposition rate due to increased scattering of sputtered atoms.

Sputter Mode: A rotating sputter mode can have a lower deposition rate compared to a static

process. For example, one study showed a deposition rate of 22 nm/min for a static process

and 6.3 nm/min for a rotating process.[2]

Troubleshooting Steps:

Increase Sputtering Power: Carefully increase the power supplied to the magnetron. Be

mindful of the maximum power density your target can handle to avoid damage.[4][5]

Reduce Target-to-Substrate Distance: If your system allows, decrease the distance between

the iridium target and your substrate.[3]

Optimize Working Gas Pressure: Find the optimal pressure that provides a good balance

between deposition rate and desired film properties.

Use a Static Sputter Mode: If applicable to your system and uniformity requirements, a static

deposition process can yield a higher deposition rate.[2]
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Q4: My iridium film thickness is not uniform across the substrate.

A4: Non-uniformity is often related to the geometry of the sputtering system.

Target-to-Substrate Distance: This distance plays a critical role in deposition uniformity. An

optimal distance needs to be determined for each specific system. One study found a target-

to-substrate distance of 100 mm to provide the best uniformity (4.8%).[2]

Substrate Rotation: Rotating the substrate during deposition is a common method to improve

film uniformity.

Troubleshooting Steps:

Optimize Target-to-Substrate Distance: Experiment with different distances to find the "sweet

spot" for your chamber configuration.

Implement Substrate Rotation: If your system has this capability, ensure it is enabled and

functioning correctly.

Frequently Asked Questions (FAQs)
Q1: What are typical starting parameters for iridium sputter deposition?

A1: Starting parameters can vary significantly between different sputtering systems. However,

based on published literature, here are some typical ranges:

Sputtering Power: 100 W to 300 W (DC magnetron)[1][6]

Working Gas (Argon) Pressure: 1 Pa to 3.4 Pa (approximately 7.5 mTorr to 25.5 mTorr)[2][7]

Target-to-Substrate Distance: 60 mm to 100 mm[2]

Base Pressure: < 5E-4 Pa[2]

It is crucial to start with a set of parameters and systematically vary them to optimize for your

specific application and system.

Q2: How does working gas pressure affect the properties of sputtered iridium films?
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A2: Working gas pressure is one of the most critical parameters influencing iridium film

properties:

Film Stress: At low pressures, sputtered atoms have higher kinetic energy, leading to a

denser film with compressive stress due to a "peening" effect. As the pressure increases, the

energy of the sputtered atoms decreases due to collisions with gas atoms, resulting in a less

dense film with tensile stress.[2] A transition from compressive to tensile stress is often

observed in a narrow pressure range.[7]

Electrical Resistivity: Resistivity generally increases with higher working gas pressure. This is

attributed to the lower film density and increased incorporation of impurities.[1][2]

Surface Morphology: Higher deposition pressures can lead to increased surface roughness

and, in some cases, cracking of the film.[1]

Q3: Is an adhesion layer necessary for iridium deposition?

A3: While not always mandatory, an adhesion layer, such as titanium (Ti), is highly

recommended, especially when depositing on substrates like silicon or glass.[1] An adhesion

layer can:

Improve the adhesion of the iridium film to the substrate.

Prevent cracking and delamination, particularly when depositing thicker films or at higher

pressures.[1]

Promote the growth of a higher quality, more uniform iridium film.[1]

Q4: What is the purpose of applying a substrate bias?

A4: Applying a negative bias to the substrate during deposition can be used to modify the

energy of the ions bombarding the growing film. This can:

Increase the density of the film.

Improve the step coverage in features with high aspect ratios (e.g., trenches). An additional

substrate bias of -100 V has been shown to improve filling behavior.[2]
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Influence the film stress and other properties.

Q5: My iridium sputtering target is breaking. What could be the cause?

A5: Sputtering targets can fail for several reasons:

Thermal Shock: Ramping up the sputtering power too quickly can cause thermal shock and

crack the target, especially for brittle materials like iridium.[5] A gradual increase in power is

recommended.

Exceeding Maximum Power Density: Every target material has a maximum power density it

can withstand. Exceeding this can lead to overheating, melting, or cracking.[4][5]

Poor Thermal Contact: Inadequate cooling due to poor thermal contact between the target

and the sputtering cathode can cause the target to overheat and fail.[5] Ensure the cathode

surface is flat and the target is properly mounted.

Target Bonding: For some materials, bonding the target to a backing plate can improve

cooling and provide mechanical stability.[5]

Quantitative Data Summary
Table 1: Influence of Working Gas Pressure on Iridium Film Properties

Working Gas
Pressure (Pa)

Film Stress (GPa)
Electrical
Resistivity

Reference

1.0 - 2.8 Compressive Lower [2]

2.8 -0.364 (Compressive) Low [2]

2.8 - 3.0 Near Neutral - [2]

> 3.0 Tensile Increasing [2]

3.4 1.47 (Tensile) Higher [2]

Table 2: Sputtering Parameters from Various Studies
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Parameter Value
Resulting Film
Property/Applicatio
n

Reference

Sputtering Power 200 W - [2]

160 W ~100 nm thick films [1]

100 W (Ir), 300 W (Ti) Electrocatalysts [6]

Target-to-Substrate

Distance
100 mm

Optimal uniformity

(4.8%)
[2]

60 mm
Non-uniformity of

6.8%
[2]

Deposition Rate 22 nm/min (Static) - [2]

6.3 nm/min (Rotating) - [2]

1.19 Å/s - [6]

Substrate Bias -100 V
Improved step

coverage
[2]

Experimental Protocols
Protocol 1: General Iridium Thin Film Deposition

Substrate Preparation:

Clean the substrate using a standard procedure appropriate for the substrate material

(e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with

nitrogen gas).

System Pump-Down:

Load the cleaned substrate into the sputter deposition chamber.

Evacuate the chamber to a base pressure of at least 5E-4 Pa to minimize contamination

from residual gases like water and oxygen.[2]
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Deposition of Adhesion Layer (Optional but Recommended):

If using an adhesion layer, deposit a thin film of titanium (e.g., 10 nm) prior to iridium
deposition.

Typical Ti deposition parameters: Argon pressure of 4 mTorr and power of 200 W.[1]

Iridium Deposition:

Introduce high-purity Argon gas into the chamber and set the working pressure to the

desired value (e.g., between 10 mTorr and 25 mTorr).[1]

Pre-sputter the iridium target for 3 minutes with the shutter closed to clean the target

surface.[1]

Open the shutter and deposit the iridium film to the desired thickness.

Control the film thickness by adjusting the deposition time based on a pre-determined

deposition rate.

If required, apply a substrate bias during deposition.

Post-Deposition:

Turn off the sputtering power and gas flow.

Allow the substrate to cool down before venting the chamber.

For some applications, an annealing step in a controlled atmosphere may be performed to

modify film properties.[6]
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Caption: Experimental workflow for iridium sputter deposition.
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Caption: Logical relationships between parameters and film properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. OPG [opg.optica.org]

2. csmantech.org [csmantech.org]

3. Practical Methods to Increase Deposition Rate [sputtertargets.net]

4. Kurt J. Lesker Company | Iridium Ir Sputtering Targets | Enabling Technology for a Better
World [lesker.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1218956?utm_src=pdf-body-img
https://www.benchchem.com/product/b1218956?utm_src=pdf-custom-synthesis
https://opg.optica.org/ome/viewmedia.cfm?uri=ome-10-4-1120&html=true
https://csmantech.org/wp-content/uploads/2023/06/10.3.2023-Ostermay-final-2.pdf
https://www.sputtertargets.net/blog/practical-methods-to-increase-deposition-rate.html
https://www.lesker.com/newweb/deposition_materials/depositionmaterials_sputtertargets_1.cfm?pgid=ir1
https://www.lesker.com/newweb/deposition_materials/depositionmaterials_sputtertargets_1.cfm?pgid=ir1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Kurt J. Lesker Company | Why Is My Sputtering Target Breaking? | Enabling Technology
for a Better World [lesker.com]

6. pubs.acs.org [pubs.acs.org]

7. pubs.aip.org [pubs.aip.org]

To cite this document: BenchChem. [Technical Support Center: Optimization of Iridium
Sputter Deposition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1218956#optimization-of-iridium-sputter-deposition-
parameters-for-thin-films]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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